molecular formula C7H8Cl2N2O2 B066461 Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate CAS No. 175137-67-4

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate

Cat. No.: B066461
CAS No.: 175137-67-4
M. Wt: 223.05 g/mol
InChI Key: RFDHEBGHIJMRTI-UHFFFAOYSA-N
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Description

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 4 and 5 on the imidazole ring, and an ethyl ester group attached to the imidazole nitrogen via an acetate linkage. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the imidazole ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Substitution Reactions: Products with substituted groups replacing the chlorine atoms.

    Hydrolysis: Formation of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the imidazole ring.

Scientific Research Applications

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of functional materials and catalysts.

Comparison with Similar Compounds

Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives such as:

    Ethyl 2-(1H-imidazol-1-yl)acetate: Lacks the chlorine substituents, resulting in different reactivity and biological activity.

    4,5-Dichloro-1H-imidazole: Does not have the ethyl acetate group, affecting its solubility and chemical properties.

    2-(4,5-Dichloro-1H-imidazol-1-yl)acetic acid: The hydrolyzed form of the ester, with different chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4,5-dichloroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O2/c1-2-13-5(12)3-11-4-10-6(8)7(11)9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDHEBGHIJMRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380951
Record name Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-67-4
Record name Ethyl 4,5-dichloro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4,5-dichloro-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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